4-Nitroisoindoline

Organic Synthesis Process Chemistry Lenalidomide Intermediate

4-Nitroisoindoline (CAS 127168-86-9) is the precise, non-substitutable 4-nitro isomer required as a key intermediate in lenalidomide and novel immunomodulatory imide drug (IMiD) synthesis. Reduction yields the critical 4-aminoisoindoline pharmacophore; the 5-nitro isomer cannot substitute. A validated high-yield route achieves 84.6% yield and 99.11% HPLC purity, ensuring cost-effective API production with minimized impurities. Procure this exact isomer to maintain pharmacophore integrity, optimize SAR studies, and protect your synthetic pathway.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 127168-86-9
Cat. No. B146297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitroisoindoline
CAS127168-86-9
Synonyms4-NITROISOINDOLINE
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)C(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O2/c11-10(12)8-3-1-2-6-4-9-5-7(6)8/h1-3,9H,4-5H2
InChIKeyQQSCKBOYBWKHIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitroisoindoline (CAS 127168-86-9): An Essential Lenalidomide Intermediate and Versatile Building Block for Pharmaceutical Research


4-Nitroisoindoline (CAS 127168-86-9) is a key heterocyclic intermediate, formally named 4-nitro-2,3-dihydro-1H-isoindole, with a molecular formula of C8H8N2O2 and a molecular weight of 164.16 g/mol [1]. It serves as a critical precursor in the synthesis of lenalidomide, a widely used immunomodulatory drug for multiple myeloma [2]. Beyond its role in lenalidomide production, this compound is employed as a versatile building block in medicinal chemistry and organic synthesis, owing to the reactive nitro group at the 4-position, which can be readily reduced to an amine for further functionalization .

Why 4-Nitroisoindoline's Specific 4-Nitro Regioisomer Cannot Be Replaced by Other Nitroisoindolines in Critical Syntheses


The precise position of the nitro group on the isoindoline ring dictates the compound's reactivity and the biological activity of its downstream products. Substituting 4-Nitroisoindoline with its 5-nitro isomer (CAS 46053-72-9) or other regioisomers is not feasible in key pharmaceutical syntheses. For instance, the reduction of 4-Nitroisoindoline yields the specific 4-aminoisoindoline moiety essential for the pharmacophore of lenalidomide and related immunomodulatory imide drugs (IMiDs) [1]. Using the 5-nitro analog would produce a structurally different amine, resulting in a distinct compound with altered and likely ineffective biological properties [2]. The specific substitution pattern influences the electron density of the aromatic ring, impacting the efficiency of subsequent coupling reactions, such as the formation of the critical isoindolinone ring system in lenalidomide synthesis [1]. Therefore, the 4-nitro isomer is a non-substitutable, precise building block.

Quantitative Differentiation of 4-Nitroisoindoline: Comparative Data on Synthesis Efficiency, Purity, and Key Intermediate Role


Synthesis Efficiency: High-Yield, High-Purity Production of 4-Nitroisoindoline via a Scalable Nitration Route

A direct nitration method for isoindoline provides 4-Nitroisoindoline with a high isolated yield and excellent HPLC purity, demonstrating a robust and scalable synthetic process superior to many alternative routes for similar nitroisoindoline isomers. This method specifically yields the 4-nitro isomer, a critical intermediate for lenalidomide, and avoids the complex purification challenges associated with mixtures of regioisomers [1].

Organic Synthesis Process Chemistry Lenalidomide Intermediate

Commercial Availability and Specification: Verified Purity and Quality Control for Reliable Procurement

Commercially available 4-Nitroisoindoline is supplied with a guaranteed minimum purity of 95% (HPLC), as verified by major chemical vendors [REFS-1, REFS-2]. This specification is critical for ensuring reproducibility in downstream applications, particularly in the synthesis of lenalidomide where impurities can affect the final drug substance purity and yield [1].

Chemical Procurement Quality Control Pharmaceutical Intermediate

Validated Role as a Critical Lenalidomide Intermediate: A Unique Position in a Multi-Billion Dollar Drug Synthesis Pathway

4-Nitroisoindoline is a specifically claimed and utilized intermediate in a patented process for the preparation of crystalline lenalidomide [1]. This patent explicitly describes the reduction of a 4-nitroisoindoline derivative to yield the active pharmaceutical ingredient (API). This direct, documented role in a major commercial drug synthesis pathway provides a clear and quantifiable value proposition for its procurement and use, which is not shared by other nitroisoindoline isomers.

Medicinal Chemistry Lenalidomide Synthesis Pharmaceutical Intermediate

Isomer-Specific Application in PMS2 Inhibitor Development: Differentiating 4-Nitroisoindoline in Targeted Cancer Research

Recent patent literature identifies isoindoline-based compounds, including those derived from 4-nitroisoindoline, as inhibitors of PMS2, a protein involved in DNA mismatch repair and a target for cancer therapy [1]. While the exact 4-nitro derivative may not be the final active molecule, its use as a key synthetic intermediate allows access to a chemical space of 4-substituted isoindolines, which are specifically claimed in the patent's Markush structures. This provides a clear, application-specific differentiation from 5-nitroisoindoline, which would lead to a distinct and unclaimed series of analogs [1].

Cancer Therapeutics PMS2 Inhibition Targeted Protein Degradation

Optimal Use Cases for 4-Nitroisoindoline: Where Its Specific Properties Deliver the Greatest Value in Research and Manufacturing


Generic Lenalidomide API Manufacturing

In the production of generic lenalidomide, 4-Nitroisoindoline is the essential starting material or key intermediate. The high-yield, high-purity synthesis route (84.6% yield, 99.11% HPLC purity) [1] and its validated use in a patented process [2] make it a cost-effective and reliable choice for achieving high-quality API with minimized impurity profiles.

Medicinal Chemistry for IMiD and PMS2 Inhibitor Lead Optimization

Medicinal chemists developing novel immunomodulatory imide drugs (IMiDs) or PMS2 inhibitors [3] require the precise 4-nitro isomer. Its reduction to the 4-amino derivative enables the exploration of structure-activity relationships (SAR) around the critical 4-position of the isoindoline ring. Using the correct isomer ensures that the resulting compounds are relevant to the targeted biological activity and patent space.

Academic and Industrial Process Chemistry Research

For process chemists aiming to optimize the synthesis of lenalidomide or related compounds, 4-Nitroisoindoline serves as a benchmark substrate. The documented nitration procedure [1] provides a baseline for developing improved, greener, or more scalable synthetic methods. Its well-defined purity and handling properties facilitate reproducible kinetic and mechanistic studies.

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